Pyrimidine nucleosides

Pyrimidine nucleosides are a class of organic compounds that play crucial roles in biological processes, particularly in the replication and transcription of genetic material. These molecules consist of pyrimidine rings (cytosine or thymine) attached to a five-carbon sugar (ribofuranose or deoxyribofuranose), forming ribosyl- or deoxyribosyl-pyrimidine nucleosides, respectively. They serve as key components in the formation of RNA and DNA, ensuring accurate genetic information transfer.

In pharmaceutical applications, pyrimidine nucleosides are utilized in antiviral and anticancer therapies due to their ability to interfere with viral replication and tumor cell growth. For instance, acyclovir, a well-known anti-herpesvirus drug, is structurally related to cytidine and thymidine. Additionally, fluorouracil (5-FU), an antitumor drug, mimics uracil in DNA synthesis, leading to abnormal DNA replication and cell death.

These compounds are also extensively studied for their potential in gene therapy, as they can be used to deliver therapeutic genes into cells. Their diverse applications highlight the importance of pyrimidine nucleosides in both fundamental biological research and clinical medicine.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

|

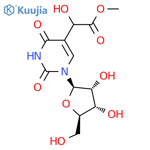

5-(Carboxyhydroxymethyl)uridine Methyl Ester | 945684-13-9 | C12H16N2O9 |

|

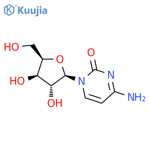

4-amino-1-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl-1,2-dihydropyrimidin-2-one | 688007-26-3 | C9H13N3O5 |

|

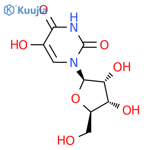

5-Hydroxyuridine | 957-77-7 | C9H12N2O7 |

|

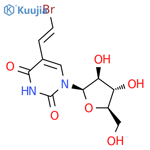

Sorivudine | 77181-69-2 | C11H13BrN2O6 |

|

5-Uridineacetic Acid | 20964-06-1 | C11H14N2O8 |

|

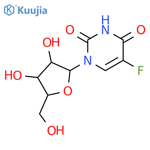

5-Fluorouridine | 316-46-1 | C9H11N2O6F |

|

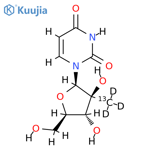

1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C | 1256490-38-6 | C10H14N2O6 |

|

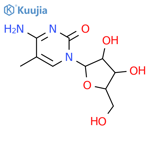

5-Methylcytidine | 2140-61-6 | C10H15N3O5 |

|

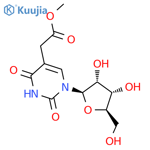

5-Methoxycarbonyl Methyl Uridine | 29428-50-0 | C12H16N2O8 |

|

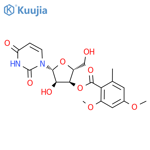

Kipukasin D | 948574-00-3 | C19H22N2O9 |

関連文献

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

推奨される供給者

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品